molecular formula C18H18N4S B2513478 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone CAS No. 21938-32-9

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Cat. No. B2513478
CAS RN: 21938-32-9
M. Wt: 322.43
InChI Key: ILWHJUUMBODAQK-XDHOZWIPSA-N
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Description

“4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” is an organic compound containing amino and aldehyde groups . It forms colored condensation products (Schiff bases) with pyrroles and primary amines .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H22N4 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound forms colored condensation products (Schiff bases) with pyrroles and primary amines .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 60–62 °C . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Biological Activity

  • Biologically Active Thiazolylhydrazones: A study detailed the synthesis of benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones with potential antimicrobial activity against Candida albicans. This research demonstrates the compound's utility in developing new antimicrobial agents (Ramadan, 2010).

Corrosion Inhibition

  • Corrosion Inhibition: Another study found that 4-(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone acts as a corrosion inhibitor for mild steel in acidic environments, showcasing its applications in industrial maintenance and preservation (Singh et al., 2016).

Molecular Structure and Synthesis

  • Hydrazone Structures: Research on the structures of hydrazones derived from 2-hydrazinyl-1,3-benzothiazole and various arylaldehydes reported on the differences in conformations and intermolecular hydrogen bonding, contributing to the understanding of molecular interactions and stability (Lindgren et al., 2013).

Optical and Material Studies

  • Optical Studies of Metal Complexes: A study focused on synthesizing and analyzing the optical properties of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes, revealing insights into their potential applications in material science and optical engineering (Mekkey et al., 2020).

Antimicrobial and Anti-inflammatory Properties

  • Anti-inflammatory Acyl-hydrazones: Research into acyl-hydrazones bearing the 2-aryl-thiazole moiety showed promising anti-inflammatory properties, suggesting their potential as therapeutic agents (Moldovan et al., 2011).

Molecular Properties and Quantum Chemistry

  • Quantum Chemistry Analysis: A quantum chemistry calculation provided insights into the molecular properties of 4-(dimethyl amino) benzaldehyde-2,4-dinitro phenyl hydrazone, highlighting its structural characteristics and potential reactivity with metals (Yong-jin & Jin-ling, 2004).

Safety and Hazards

It is recommended not to eat, drink, or smoke in work areas where this compound is handled. Contaminated clothing and protective equipment should be removed before entering eating areas .

properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-22(2)16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWHJUUMBODAQK-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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